N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Overview
Description
N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is an organic compound that features both borate and sulfonamide functional groups.
Mechanism of Action
Target of Action
It is known that the compound contains borate and sulfonamide groups , which are often involved in interactions with enzymes and receptors in biological systems.
Mode of Action
The presence of borate and sulfonamide groups suggests that it may interact with its targets through nucleophilic and amidation reactions . The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack .
Biochemical Pathways
Organoboron compounds like this one are known to be important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Result of Action
Organoboron compounds like this one are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and in the delivery of anticancer drugs .
Action Environment
Boronic ester bonds, which this compound contains, are known to be used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Biochemical Analysis
Biochemical Properties
N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide plays a crucial role in biochemical reactions due to its borate and sulfonamide groups. These functional groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acid derivatives, such as this compound, are known to act as enzyme inhibitors or specific ligand drugs . They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. Additionally, the sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid compounds have been shown to modulate signaling pathways involved in cell proliferation and apoptosis . The sulfonamide group can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The borate group can form reversible covalent bonds with enzyme active sites, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular function. Additionally, the sulfonamide group can bind to proteins and enzymes, altering their activity and function. These interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that boronic acid derivatives can be stable under various conditions, but they may degrade over time, leading to changes in their biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including cell death and disruption of normal cellular processes. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. The borate group can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, boronic acid compounds can inhibit enzymes involved in carbohydrate metabolism, leading to changes in glucose levels and other metabolic parameters. The sulfonamide group can also affect metabolic pathways by interacting with enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For instance, boronic acid derivatives can be taken up by cells through specific transporters, leading to their accumulation in certain cellular compartments. The sulfonamide group can also affect the compound’s distribution by interacting with cellular proteins.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, boronic acid compounds can localize to the nucleus, where they interact with transcription factors and other regulatory proteins. The sulfonamide group can also influence the compound’s localization by binding to specific proteins and directing it to particular cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Amidation: The compound can form amides through reactions with amines.
Coupling Reactions: The borate group can engage in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Amidation: Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents such as dichloromethane or acetonitrile.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while amidation reactions produce amides .
Scientific Research Applications
N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the synthesis of novel copolymers with unique optical and electrochemical properties.
Biological Research: Employed as a fluorescent probe for detecting various biomolecules and ions.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another borate compound used in organic synthesis.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: A similar compound with a cyclopropane ring instead of a benzene ring.
Uniqueness
Its ability to participate in both nucleophilic substitution and coupling reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O5S/c1-17(2)18(3,4)26-19(25-17)13-11-15(16(24-5)20-12-13)21-27(22,23)14-9-7-6-8-10-14/h6-12,21H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCYMUTTZBITQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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